2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid
Overview
Description
“2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have also been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antituberculosis Activities : Compounds derived from 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid have been studied for their antimicrobial properties. For instance, new 1,2,4-triazoles and 1,3,4-thiadiazoles synthesized from this compound showed promising antimicrobial and antituberculosis activities (Güzeldemirci & Küçükbasmacı, 2010). Similarly, another study synthesized derivatives of this compound and evaluated their antimicrobial activity, finding varying degrees of inhibition against Mycobacterium tuberculosis (Ulusoy, Kiraz, & Küçükbasmacı, 2002).
Chemical Reactivity and Analysis : Research on the chemical reactivity of related compounds includes studying the gas-phase elimination of acetic acid from esters containing a thiazole ring. This research offers insights into the polarizability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles (August, Davis, & Taylor, 1986). Furthermore, the crystal structure of febuxostat-acetic acid was studied, highlighting the interactions and structural properties of thiazole-containing compounds (Wu, Hu, Gu, & Tang, 2015).
Synthesis of Novel Compounds : The synthesis of new derivatives of this compound for potential medicinal use has been a significant area of research. For instance, new compounds were synthesized for potential use in agriculture, veterinary medicine, and pharmacy (Safonov & Nevmyvaka, 2020). Additionally, various other studies have focused on synthesizing novel thiazole derivatives for potential pharmacological applications, including as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Photo-Degradation and Solid-State Characterization : The photo-degradation behavior of pharmaceutical compounds containing a thiazole ring has been studied, providing insights into the stability and degradation pathways of these compounds (Wu, Hong, & Vogt, 2007). Solid-state characterization methods were used to study a dimorphic pharmaceutical compound, revealing important information about the polymorphism and stability of thiazole-containing drugs (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They are often involved in interactions with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways . For example, some thiazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities , which would involve interactions with various biochemical pathways.
Result of Action
As mentioned earlier, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Biochemical Analysis
Biochemical Properties
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, indicating its potential as an antitumor agent It interacts with enzymes involved in cell signaling pathways, potentially inhibiting or activating them to exert its effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by disrupting their normal signaling mechanisms. Additionally, it may affect the expression of genes involved in cell cycle regulation, leading to altered cellular proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Understanding the dosage-dependent effects of this compound is essential for its potential use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s metabolism can affect its biological activity and toxicity, making it important to study these pathways in detail. Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCRSZLCNDGRCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277767 | |
Record name | 2-(3-Bromophenyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851879-29-3 | |
Record name | 2-(3-Bromophenyl)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851879-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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